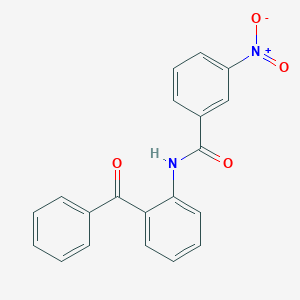

N-(2-benzoylphenyl)-3-nitrobenzamide

Description

N-(2-benzoylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Properties

IUPAC Name |

N-(2-benzoylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)21-20(24)15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTSNVRUGSTPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-3-nitrobenzamide typically involves the reaction of 2-aminobenzophenone with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled production of the compound by continuously feeding the reactants into a flow reactor. The reaction conditions, such as temperature, pressure, and flow rate, can be precisely controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-(2-aminophenyl)-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Quinones or other oxidized derivatives of the phenyl ring.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-benzoylphenyl)-3-nitrobenzamide features a benzamide core with a nitro substituent, characterized by the formula . The synthesis of this compound typically involves the acylation of an appropriate amine with a nitro-substituted aromatic compound. Various synthetic pathways have been developed to enhance yield and purity, making it commercially available from multiple chemical suppliers.

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

- Antidiabetic Agents : This compound has been identified as a potential PPARγ agonist, which is significant for the treatment of type 2 diabetes. Its mechanism involves promoting adipocyte differentiation and regulating fat-specific gene expression, critical for metabolic health.

- Anti-hyperlipidemic Properties : The compound exhibits effects that may help regulate lipid levels, contributing to cardiovascular health.

- Antiplasmodial Activity : Research indicates that nitroaromatic compounds, including derivatives like this compound, can inhibit the malaria parasite Plasmodium falciparum. The mechanism involves interactions with key enzymes such as glutathione reductase, showcasing its potential in treating malaria .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that derivatives of benzoylphenylacetamides, including this compound, possess anti-inflammatory and analgesic properties. These compounds have been shown to inhibit blood platelet aggregation, which is crucial for managing conditions related to thrombosis and inflammation .

Anticancer Potential

The cytotoxicity of this compound against various cancer cell lines has been evaluated. In vitro studies have indicated that this compound can induce apoptosis in human tumor cells derived from gastric, breast, and lung cancers . Its mechanism may involve the modulation of redox states within cells, leading to enhanced oxidative stress and subsequent cell death.

Cytotoxicity Assays

A series of experiments have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant sensitivity with an IC50 value indicating potent antiproliferative activity.

- A549 (Lung Cancer) : Similar results were noted, supporting its potential as an anticancer agent.

These findings suggest that the compound's structural features contribute to its biological activity against cancer cells .

Comparative Analysis of Biological Activities

| Activity Type | Compound | Mechanism of Action |

|---|---|---|

| Antidiabetic | This compound | PPARγ agonism leading to adipocyte differentiation |

| Anti-hyperlipidemic | This compound | Regulation of lipid metabolism |

| Antiplasmodial | Nitroaromatic compounds | Inhibition of P. falciparum enzymes |

| Anti-inflammatory | Benzoylphenylacetamides | Inhibition of platelet aggregation |

| Anticancer | This compound | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrobenzamide moieties can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

N-(2-benzoylphenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

N-(2-benzoylphenyl)acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.

N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group, which can form three-center hydrogen bonds.

N1,N2-bis(2-benzoylphenyl)oxalamide: A bis-substituted derivative with two benzoylphenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-3-nitrobenzamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer: Synthesis typically involves coupling 3-nitrobenzoic acid derivatives with substituted anilines. A two-step approach is common:

Activation of the carboxylic acid : Use 3-nitrobenzoyl chloride generated via thionyl chloride (SOCl₂) or coupling agents like EDC/HOBt.

Amide bond formation : React with 2-benzoylaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF.

Yield optimization requires precise stoichiometry, inert atmosphere, and controlled temperatures (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. For industrial scalability, continuous flow reactors improve efficiency .

Q. How can spectroscopic and crystallographic techniques be effectively utilized to characterize this compound?

- Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm amide bond formation (δ 8.0–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons).

- FT-IR : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) groups.

- Crystallography :

Use X-ray diffraction with SHELX software for structure refinement. For example, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), critical for understanding packing behavior .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data observed in different studies of this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, solvent/DMSO concentrations) or structural analogs. To resolve:

- Dose-response normalization : Compare EC₅₀/IC₅₀ values across studies.

- Structural analogs : Test derivatives (e.g., halogenated or methoxy-substituted variants) to isolate pharmacophore contributions.

- Computational validation : Perform molecular docking (AutoDock Vina) to assess binding consistency with targets like bacterial RNA polymerase or kinase enzymes .

Q. How does the nitro group in this compound influence its reactivity and potential as a pharmacophore in drug design?

- Methodological Answer: The nitro group (–NO₂) enhances electrophilicity, enabling:

- Redox activity : Bioreduction to nitroso (–NO) or hydroxylamine (–NHOH) intermediates, which can alkylate DNA or inhibit enzymes (e.g., via thymidylate synthase binding).

- SAR modulation : Electron-withdrawing effects stabilize aromatic rings, improving π-stacking with hydrophobic enzyme pockets.

However, nitro groups may confer toxicity; evaluate via Ames test for mutagenicity .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer:

- Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions (e.g., hydrogen bonds with catalytic residues).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Train on nitrobenzamide derivatives to predict IC₅₀ values against targets like Factor Xa or COX-2 .

Q. How can researchers optimize the formulation of this compound for in vivo studies while addressing solubility and stability challenges?

- Methodological Answer:

- Solubility enhancement : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions.

- Stability assays : Monitor degradation under pH 1–10 (simulated gastric/intestinal fluids) via HPLC.

- Prodrug design : Convert nitro groups to prodrugs (e.g., nitroreductase-activated analogs) for targeted release .

Q. What are the common pitfalls in interpreting SAR data for nitrobenzamide derivatives, and how can they be mitigated?

- Methodological Answer:

- Pitfalls : Overlooking stereoelectronic effects (e.g., para vs. meta substitution) or off-target interactions.

- Mitigation :

- Orthogonal assays : Validate hits in multiple assays (e.g., enzymatic vs. cell-based).

- Crystallographic validation : Resolve ligand-bound enzyme structures to confirm binding modes.

- Meta-analysis : Compare with structurally diverse nitrobenzamides (e.g., N-(3,4-dichlorophenyl) analogs) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.